molecular formula C10H14O B1221054 Eucarvone CAS No. 503-93-5

Eucarvone

Cat. No. B1221054
CAS RN: 503-93-5
M. Wt: 150.22 g/mol
InChI Key: QNGQIURXCUHNAT-UHFFFAOYSA-N
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Patent
US04749681

Procedure details

To a 12 liter separatory funnel, 8 liters of ice/water and 122 ml sulfuric acid (concentrated) is placed. With stirring, the carvone hydrobromide reaction mixture is added to the reaction mass. 500 ml Toluene is then added to the reaction mass and the reaction mass is continued to be stirred. The reaction mass now exists in two phases; an aqueous phase and an organic phase. The aqueous phase is discarded and the organic phase is washed with 2 liters of water. The reaction mass is then added to a mixture of 200 ml saturated sodium bicarbonate and 1000 ml water. The resulting product has the structure: ##STR153## (crude reaction mass).
[Compound]
Name
ice water
Quantity
8 L
Type
reactant
Reaction Step One
Quantity
122 mL
Type
reactant
Reaction Step One
Name
carvone hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][C:7]1[C:12](=[O:13])[CH2:11][CH:10]([C:14]([CH3:16])=[CH2:15])[CH2:9][CH:8]=1.Br>C1(C)C=CC=CC=1>[CH3:6][C:7]1[C:12](=[O:13])[CH2:11][C:14]([CH3:15])([CH3:16])[CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
ice water
Quantity
8 L
Type
reactant
Smiles
Name
Quantity
122 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
carvone hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC(CC1=O)C(=C)C.Br
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to the reaction mass
STIRRING
Type
STIRRING
Details
to be stirred
WASH
Type
WASH
Details
the organic phase is washed with 2 liters of water
ADDITION
Type
ADDITION
Details
The reaction mass is then added to a mixture of 200 ml saturated sodium bicarbonate and 1000 ml water
CUSTOM
Type
CUSTOM
Details
##STR153## (crude reaction mass)

Outcomes

Product
Name
Type
Smiles
CC1=CC=CC(CC1=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.